molecular formula C12H18O B12644950 alpha,beta-Dimethylbenzenebutanol CAS No. 36748-82-0

alpha,beta-Dimethylbenzenebutanol

Cat. No.: B12644950
CAS No.: 36748-82-0
M. Wt: 178.27 g/mol
InChI Key: PRCGAVVRFUPYKL-UHFFFAOYSA-N
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Description

Alpha,beta-Dimethylbenzenebutanol is an organic compound with the molecular formula C12H18O It is a derivative of benzenebutanol, characterized by the presence of two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,beta-Dimethylbenzenebutanol typically involves the alkylation of benzenebutanol with methylating agents. One common method is the Friedel-Crafts alkylation, where benzenebutanol reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of catalysts and optimized reaction conditions ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

Alpha,beta-Dimethylbenzenebutanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Alpha,beta-Dimethylbenzenebutanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of alpha,beta-Dimethylbenzenebutanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenebutanol: The parent compound without the methyl groups.

    Alpha-Methylbenzenebutanol: A derivative with a single methyl group.

    Beta-Methylbenzenebutanol: Another derivative with a single methyl group on a different position.

Uniqueness

Alpha,beta-Dimethylbenzenebutanol is unique due to the presence of two methyl groups, which can significantly alter its chemical and physical properties compared to its analogs

Properties

CAS No.

36748-82-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-methyl-5-phenylpentan-2-ol

InChI

InChI=1S/C12H18O/c1-10(11(2)13)8-9-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3

InChI Key

PRCGAVVRFUPYKL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)C(C)O

Origin of Product

United States

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